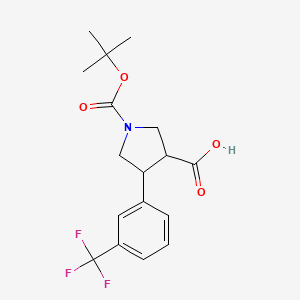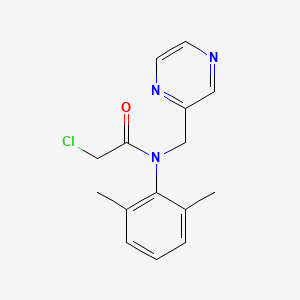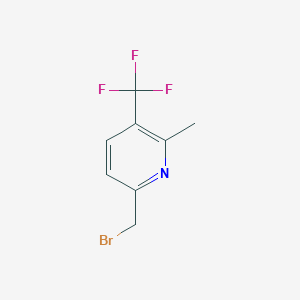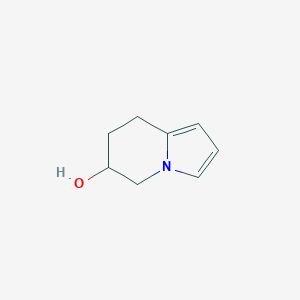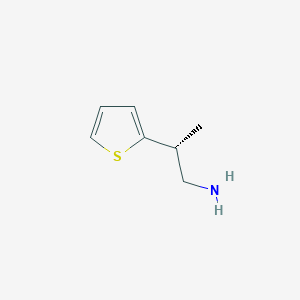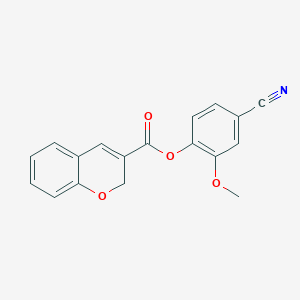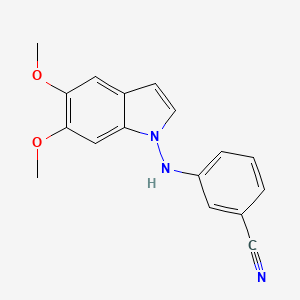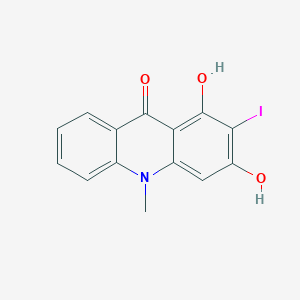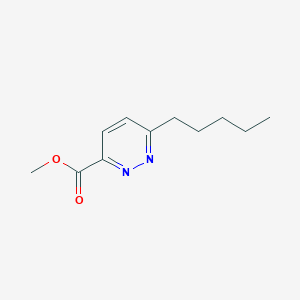![molecular formula C45H79N3O9 B12933020 N-{4-[2,3-Bis(hexadecanoyloxy)propoxy]-4-oxobutanoyl}-L-histidine CAS No. 585539-97-5](/img/structure/B12933020.png)
N-{4-[2,3-Bis(hexadecanoyloxy)propoxy]-4-oxobutanoyl}-L-histidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(4-(2,3-Bis(palmitoyloxy)propoxy)-4-oxobutanamido)-3-(1H-imidazol-4-yl)propanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an imidazole ring, a propanoic acid group, and palmitoyloxy groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(4-(2,3-Bis(palmitoyloxy)propoxy)-4-oxobutanamido)-3-(1H-imidazol-4-yl)propanoic acid typically involves multiple steps, including the protection and deprotection of functional groups, esterification, and amide bond formation. The process begins with the preparation of intermediate compounds, which are then coupled under specific reaction conditions to form the final product. Common reagents used in these reactions include protecting agents, coupling reagents, and catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the purity and structure of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-(4-(2,3-Bis(palmitoyloxy)propoxy)-4-oxobutanamido)-3-(1H-imidazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The palmitoyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2S)-2-(4-(2,3-Bis(palmitoyloxy)propoxy)-4-oxobutanamido)-3-(1H-imidazol-4-yl)propanoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its imidazole ring and palmitoyloxy groups make it a valuable tool for investigating enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, (2S)-2-(4-(2,3-Bis(palmitoyloxy)propoxy)-4-oxobutanamido)-3-(1H-imidazol-4-yl)propanoic acid has potential applications as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new therapeutics.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its structural features allow for the design of polymers and other materials with specific functionalities.
Mécanisme D'action
The mechanism of action of (2S)-2-(4-(2,3-Bis(palmitoyloxy)propoxy)-4-oxobutanamido)-3-(1H-imidazol-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, while the palmitoyloxy groups can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-(4-(2,3-Bis(stearoyloxy)propoxy)-4-oxobutanamido)-3-(1H-imidazol-4-yl)propanoic acid: Similar structure with stearoyloxy groups instead of palmitoyloxy groups.
(2S)-2-(4-(2,3-Bis(oleoyloxy)propoxy)-4-oxobutanamido)-3-(1H-imidazol-4-yl)propanoic acid: Similar structure with oleoyloxy groups instead of palmitoyloxy groups.
Uniqueness
The uniqueness of (2S)-2-(4-(2,3-Bis(palmitoyloxy)propoxy)-4-oxobutanamido)-3-(1H-imidazol-4-yl)propanoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of palmitoyloxy groups enhances its lipophilicity, while the imidazole ring provides opportunities for diverse chemical interactions.
Propriétés
Numéro CAS |
585539-97-5 |
|---|---|
Formule moléculaire |
C45H79N3O9 |
Poids moléculaire |
806.1 g/mol |
Nom IUPAC |
(2S)-2-[[4-[2,3-di(hexadecanoyloxy)propoxy]-4-oxobutanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C45H79N3O9/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-42(50)55-35-39(57-44(52)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)36-56-43(51)32-31-41(49)48-40(45(53)54)33-38-34-46-37-47-38/h34,37,39-40H,3-33,35-36H2,1-2H3,(H,46,47)(H,48,49)(H,53,54)/t39?,40-/m0/s1 |
Clé InChI |
YQIXFNRFKFPLBR-YFCYKHDGSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC(=O)N[C@@H](CC1=CN=CN1)C(=O)O)OC(=O)CCCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC(=O)NC(CC1=CN=CN1)C(=O)O)OC(=O)CCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rel-(1R,3r,5S)-3-(Benzhydryloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B12932940.png)

